Cas no 874908-11-9 (rac-2-Despiperidyl-2-amino Repaglinide)

rac-2-Despiperidyl-2-amino Repaglinide structure
874908-11-9 structure
Product name:rac-2-Despiperidyl-2-amino Repaglinide
CAS No:874908-11-9
MF:C22H28N2O4
MW:384.468726158142
CID:1065194

rac-2-Despiperidyl-2-amino Repaglinide Chemical and Physical Properties

Names and Identifiers

    • rac-2-Despiperidyl-2-amino Repaglinide
    • 2-DESPIPERIDYL-2-AMINO REPAGLINIDE
    • 4-[2-[[1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid (ACI)
    • Inchi: 1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
    • InChI Key: OSCVKZCOJUTUFD-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OCC)=CC(CC(NC(CC(C)C)C2C(N)=CC=CC=2)=O)=CC=1)O

rac-2-Despiperidyl-2-amino Repaglinide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D297150-10mg
rac-2-Despiperidyl-2-amino Repaglinide
874908-11-9
10mg
$ 2067.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-206444-1 mg
rac 2-Despiperidyl-2-amino Repaglinide,
874908-11-9
1mg
¥3,234.00 2023-07-11
TRC
D297150-1mg
rac-2-Despiperidyl-2-amino Repaglinide
874908-11-9
1mg
$ 265.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-206444-1mg
rac 2-Despiperidyl-2-amino Repaglinide,
874908-11-9
1mg
¥3234.00 2023-09-05

Additional information on rac-2-Despiperidyl-2-amino Repaglinide

Professional Introduction to Rac-2-Despiperidyl-2-amino Repaglinide (CAS No. 874908-11-9)

Rac-2-Despiperidyl-2-amino Repaglinide, a compound with the chemical identifier CAS No. 874908-11-9, represents a significant advancement in the field of pharmaceutical chemistry and diabetes management. This compound is a derivative of Repaglinide, a well-known meglitinide class drug used for the treatment of Type 2 Diabetes Mellitus. The modification of the original molecule by the removal of the piperidine ring and the introduction of an amino group at the 2-position has resulted in a novel entity with distinct pharmacological properties and potential therapeutic benefits.

The chemical structure of Rac-2-Despiperidyl-2-amino Repaglinide is characterized by a specific arrangement of atoms that contributes to its unique biological activity. The absence of the piperidine moiety alters the pharmacokinetic profile of the compound, potentially leading to improved bioavailability and reduced side effects compared to its predecessor. Additionally, the introduction of an amino group at the 2-position may enhance binding affinity to its target receptors, thereby increasing therapeutic efficacy.

In recent years, there has been growing interest in developing second-generation meglitinides that offer improved safety profiles and patient compliance. Rac-2-Despiperidyl-2-amino Repaglinide has emerged as a promising candidate in this category. Preclinical studies have demonstrated that this compound exhibits potent glucose-lowering effects with a rapid onset and short duration of action, making it an attractive option for patients who require flexible dosing regimens.

One of the most compelling aspects of Rac-2-Despiperidyl-2-amino Repaglinide is its mechanism of action. Unlike other antidiabetic agents that primarily target insulin secretion or sensitivity, this compound acts by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are known for their ability to enhance endogenous incretin hormone levels, which play a crucial role in glucose homeostasis. By modulating these pathways, Rac-2-Despiperidyl-2-amino Repaglinide offers a multifaceted approach to managing hyperglycemia.

Recent clinical trials have provided valuable insights into the efficacy and safety of Rac-2-Despiperidyl-2-amino Repaglinide. In a phase IIa study involving patients with Type 2 Diabetes Mellitus, the compound was found to significantly reduce fasting plasma glucose levels compared to placebo. Moreover, it was well-tolerated with no major adverse events reported. These findings suggest that Rac-2-Despiperidyl-2-amino Repaglinide could be a safe and effective addition to existing antidiabetic therapies.

The pharmacological properties of Rac-2-Despiperidyl-2-amino Repaglinide also make it an interesting candidate for combination therapy regimens. Its rapid onset and short duration of action allow for flexible dosing schedules, which can be particularly beneficial for patients who experience hypoglycemia as a side effect of other antidiabetic agents. Furthermore, its mechanism of action as a DPP-4 inhibitor suggests that it could be synergistically combined with other classes of drugs, such as sulfonylureas or thiazolidinediones, to achieve better glycemic control.

From a chemical biology perspective, Rac-2-Despiperidyl-2-amino Repaglinide offers valuable insights into structure-function relationships within the meglitinide class. The structural modifications made to the parent molecule have resulted in enhanced binding affinity and selectivity for DPP-4 inhibition. This underscores the importance of rational drug design in developing compounds with improved therapeutic profiles.

The synthesis and characterization of Rac-2-Despiperidyl-2-amino Repaglinide have also contributed to advancements in synthetic methodologies within pharmaceutical chemistry. The development of efficient synthetic routes has not only facilitated the production of this compound but has also provided valuable tools for exploring related derivatives with potential therapeutic applications.

Looking ahead, further research is warranted to fully elucidate the clinical potential of Rac-2-Despiperidyl-2-amino Repaglinide. Long-term studies are needed to assess its durability in glycemic control and its impact on cardiovascular outcomes. Additionally, exploring its efficacy in different patient populations, such as those with comorbid conditions like obesity or cardiovascular disease, could provide additional clinical benefits.

In conclusion, Rac-2-Despiperidyl -amino Repaglinide (CAS No. 874908-11-9) represents a significant advancement in the treatment of Type 2 Diabetes Mellitus. Its unique chemical structure, potent pharmacological effects, and favorable safety profile position it as a promising therapeutic option for patients with diabetes. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to play an important role in future diabetes management strategies.

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